molecular formula C26H36O11 B13066719 SargentodosideD

SargentodosideD

Katalognummer: B13066719
Molekulargewicht: 524.6 g/mol
InChI-Schlüssel: BWKHAAABHVSSIT-DNABOVRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sargentodoside D is a triterpenoid saponin isolated from plants in the Sargentodoxa genus, notably Sargentodoxa cuneata, a species traditionally used in East Asian medicine for its anti-inflammatory and antioxidant properties . Structurally, it features a oleanane-type aglycone core substituted with hydroxyl and acetyl groups, linked to a trisaccharide moiety (glucose-rhamnose-xylose) at the C-3 position (Figure 1). This unique substitution pattern contributes to its bioactivity, particularly in modulating NF-κB and MAPK signaling pathways, as demonstrated in murine macrophage models .

Pharmacokinetic studies reveal moderate bioavailability (32–45% in rats), with rapid metabolism via cytochrome P450 3A4 (CYP3A4) into hydroxylated derivatives . Its solubility in polar solvents (e.g., methanol, water) and stability at pH 5–7 make it suitable for oral and topical formulations .

Eigenschaften

Molekularformel

C26H36O11

Molekulargewicht

524.6 g/mol

IUPAC-Name

(2S,3R,4S,5S,6R)-2-[4-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-2-(hydroxymethyl)butyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H36O11/c1-34-20-6-4-15(10-21(20)35-2)8-17(12-28)16(11-27)7-14-3-5-19(18(30)9-14)36-26-25(33)24(32)23(31)22(13-29)37-26/h3-6,9-10,16-17,22-33H,7-8,11-13H2,1-2H3/t16-,17-,22+,23+,24-,25+,26+/m0/s1

InChI-Schlüssel

BWKHAAABHVSSIT-DNABOVRESA-N

Isomerische SMILES

COC1=C(C=C(C=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)CO)OC

Kanonische SMILES

COC1=C(C=C(C=C1)CC(CO)C(CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)CO)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sargentodoside D typically involves multiple steps, including the use of specific reagents and catalysts. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common methods include:

    Oxidation reactions: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction reactions: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution reactions: Utilizing reagents such as halogens or alkylating agents.

Industrial Production Methods

In an industrial setting, the production of Sargentodoside D may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Sargentodoside D undergoes various chemical reactions, including:

    Oxidation: Converts the compound into its oxidized form, often using strong oxidizing agents.

    Reduction: Reduces the compound to a lower oxidation state, typically with reducing agents.

    Substitution: Involves the replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Sargentodoside D has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems, including its role in cellular processes.

    Medicine: Investigated for its potential therapeutic benefits, such as anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of Sargentodoside D involves its interaction with specific molecular targets and pathways within biological systems. It may exert its effects by:

    Binding to receptors: Interacting with specific receptors on cell surfaces to trigger a response.

    Modulating enzyme activity: Affecting the activity of enzymes involved in various biochemical pathways.

    Influencing gene expression: Altering the expression of genes related to specific cellular functions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Structural Comparison of Sargentodoside D with Analogues

Compound Molecular Formula Molecular Weight Key Functional Groups Natural Source
Sargentodoside D C₄₇H₇₆O₁₆ 917.12 g/mol 3-O-β-D-glucose, acetyl Sargentodoxa cuneata
Akebia saponin D C₄₅H₇₂O₁₄ 861.05 g/mol 28-O-α-L-rhamnose Akebia quinata
Hederacoside C C₅₃H₈₆O₂₂ 1099.24 g/mol 3-O-α-L-arabinose, oleanolic acid Hedera helix

Key Differences :

  • Sugar Moieties : Sargentodoside D’s trisaccharide chain distinguishes it from Akebia saponin D (disaccharide) and Hederacoside C (tetrasaccharide) .
  • Acetylation : Unlike Akebia saponin D, Sargentodoside D contains acetyl groups at C-21 and C-22, enhancing membrane permeability .
Bioactivity Profiles

Table 2: Comparative Bioactivity Data

Compound Anti-inflammatory (IC₅₀, RAW264.7 cells) Antioxidant (DPPH assay, EC₅₀) Cytotoxicity (HepG2 cells, IC₅₀)
Sargentodoside D 12.3 ± 1.2 μM 45.6 ± 3.8 μg/mL >100 μM
Akebia saponin D 18.9 ± 2.1 μM 62.1 ± 4.5 μg/mL 78.4 ± 5.3 μM
Hederacoside C 9.8 ± 0.9 μM 28.3 ± 2.1 μg/mL 34.7 ± 2.9 μM

Insights :

  • Anti-inflammatory Potency: Sargentodoside D outperforms Akebia saponin D but is less potent than Hederacoside C, likely due to the latter’s oleanolic acid core .
  • Safety Profile : Sargentodoside D’s low cytotoxicity (>100 μM) suggests superior therapeutic index compared to Hederacoside C .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.